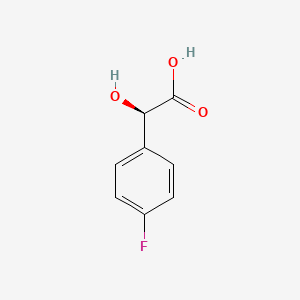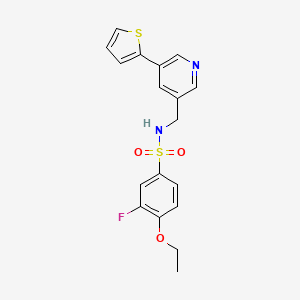
4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups and rings, including an ethoxy group, a fluoro group, a benzenesulfonamide group, a pyridine ring, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The presence of the aromatic rings (benzene, pyridine, and thiophene) likely contributes to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups and rings. For example, the benzenesulfonamide group might undergo substitution reactions, while the pyridine and thiophene rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, the presence of the ethoxy and fluoro groups might affect the compound’s polarity and solubility .Applications De Recherche Scientifique
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives for Cancer Treatment : A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including the investigation of their photophysical and photochemical properties, has shown these compounds to be promising Type II photosensitizers for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties. Such features are critical for Type II mechanisms in photodynamic therapy, highlighting their potential in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
- Piperidine Derivatives on Iron Corrosion : Research involving quantum chemical calculations and molecular dynamics simulations of piperidine derivatives, including those with benzenesulfonamide components, has demonstrated their effectiveness as corrosion inhibitors for iron. These studies provide insights into how such compounds can protect metals from corrosion, offering potential applications in industrial settings (Kaya et al., 2016).
Antimicrobial Research
- Arylazopyrazole Pyrimidone Compounds : Synthesis and evaluation of arylazopyrazole pyrimidone clubbed with benzenesulfonamide have shown significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents, highlighting the versatility of benzenesulfonamide derivatives in combating microbial resistance (Sarvaiya, Gulati, & Patel, 2019).
Anti-inflammatory Research
- Cyclooxygenase-2 Inhibition : A series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety have been synthesized and evaluated for their COX-1/COX-2 inhibitory activities. Findings from structure-activity relationships and molecular modeling indicate that these compounds, especially those with fluorine substitution on the benzenesulfonamide moiety, show selectivity and potency for COX-2 inhibition, suggesting their potential in anti-inflammatory therapies (Pal et al., 2003).
Orientations Futures
The future research directions for this compound could involve exploring its potential therapeutic properties, given the known activities of other thiophene-containing compounds . Additionally, further studies could investigate its physical and chemical properties, and how these might be manipulated for various applications.
Propriétés
IUPAC Name |
4-ethoxy-3-fluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-2-24-17-6-5-15(9-16(17)19)26(22,23)21-11-13-8-14(12-20-10-13)18-4-3-7-25-18/h3-10,12,21H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXUDHIKVQPEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2984538.png)
![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride](/img/structure/B2984540.png)
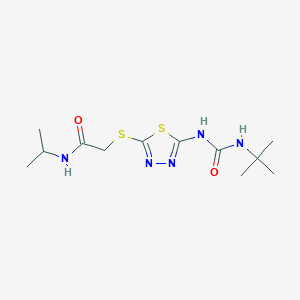
![1-(4-chlorophenyl)-3-[[2-(1H-indol-3-yl)acetyl]amino]urea](/img/structure/B2984545.png)
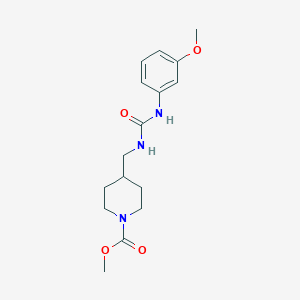
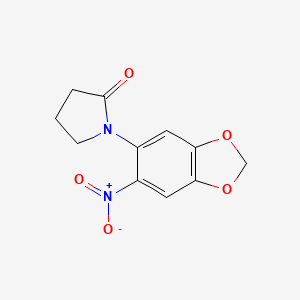
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2984549.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2984550.png)
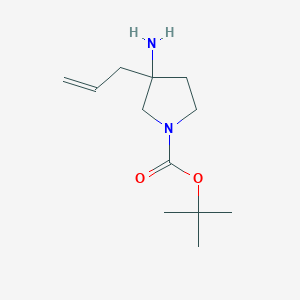
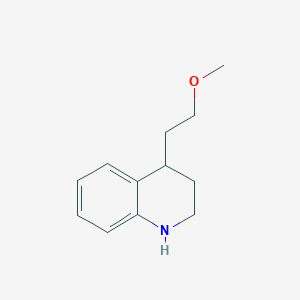
![2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2984554.png)

